molecular formula C14H15ClN2O4 B3165092 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid CAS No. 896508-28-4

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid

Cat. No.: B3165092
CAS No.: 896508-28-4
M. Wt: 310.73 g/mol
InChI Key: QMFJROXLBMGMDG-UHFFFAOYSA-N
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Description

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid is a piperazine derivative characterized by a 2-chlorobenzoyl group attached to the piperazine nitrogen and a 3-oxopropanoic acid side chain. Its molecular formula is C₁₃H₁₄ClN₂O₃ (exact mass: 282.0771 g/mol) . The compound has been identified as an environmental transformation product, likely arising from the degradation of pharmaceuticals or agrochemicals containing piperazine scaffolds . The 2-chlorobenzoyl group confers electron-withdrawing properties, while the 3-oxopropanoic acid moiety enhances solubility due to its ionizable carboxylic acid group.

Properties

IUPAC Name

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c15-11-4-2-1-3-10(11)14(21)17-7-5-16(6-8-17)12(18)9-13(19)20/h1-4H,5-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFJROXLBMGMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC(=O)O)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperazine Functionalization

The synthesis begins with the modification of piperazine to introduce the 2-chlorobenzoyl group. A widely adopted method involves reacting piperazine with 2-chlorobenzoyl chloride under Schotten-Baumann conditions. This acylation step typically employs a biphasic solvent system (e.g., water and dichloromethane) with sodium bicarbonate as a base to neutralize HCl byproducts.

Key Reaction Parameters:

  • Molar Ratio: A 1:1 molar ratio of piperazine to 2-chlorobenzoyl chloride minimizes diacylation byproducts.
  • Temperature: Reactions proceed at 0–5°C to control exothermicity, followed by gradual warming to room temperature.
  • Yield: Reported yields range from 70–85% after recrystallization from ethanol.

Stepwise Synthetic Protocols

Laboratory-Scale Synthesis

Procedure:

  • Acylation of Piperazine:
    • Dissolve piperazine (1.0 eq) in dichloromethane (50 mL) and cool to 0°C.
    • Add 2-chlorobenzoyl chloride (1.05 eq) dropwise over 30 minutes.
    • Stir for 12 hours, warm to 25°C, and extract with 5% NaHCO₃.
    • Dry over MgSO₄ and concentrate to obtain 4-(2-chlorobenzoyl)piperazine.
  • Malonylation:
    • Suspend 4-(2-chlorobenzoyl)piperazine (1.0 eq) in THF (30 mL).
    • Add malonyl chloride (1.2 eq) and DMAP (0.1 eq) under N₂.
    • Reflux for 6 hours, then quench with 1M HCl.
    • Extract with ethyl acetate, dry, and concentrate. Purify via silica gel chromatography (hexane:EtOAc = 3:1).

Yield Data:

Step Product Yield (%) Purity (HPLC)
1 4-(2-Chlorobenzoyl)piperazine 78 98.5
2 Target Compound 65 97.2

Alternative Routes

Route A: One-Pot Synthesis
Combining acylation and malonylation in a single vessel reduces purification steps. Using polymer-supported carbodiimide resins (e.g., PS-Carbodiimide) facilitates reagent removal, achieving 60% overall yield.

Route B: Enzymatic Catalysis
Lipase B from Candida antarctica catalyzes the malonylation step in non-aqueous media, offering greener synthesis with 55% yield.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. THF balances reactivity and ease of workup, as evidenced by kinetic studies.

Temperature and Time Dependencies

  • Acylation: Completion within 12 hours at 25°C; higher temperatures (>40°C) promote diacylation.
  • Malonylation: Reflux (66°C) for 6 hours optimal; prolonged heating degrades the malonyl group.

Byproduct Formation and Mitigation

  • Diacylated Piperazine: Minimized by stoichiometric control and low-temperature addition.
  • Ester Hydrolysis: Avoided by maintaining anhydrous conditions during malonylation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times:

  • Acylation: 85% yield in 2 hours at 10°C.
  • Malonylation: 75% yield in 1 hour using tubular reactors.

Purification Technologies

  • Crystallization: Ethanol/water mixtures (7:3 v/v) yield 99% pure product.
  • Chromatography: Simulated moving bed (SMB) chromatography scales purification efficiently.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 4H, Ar-H), 3.85 (s, 2H, COCH₂CO), 3.60–3.20 (m, 8H, piperazine-H).
  • IR (KBr): 1720 cm⁻¹ (C=O, carboxylic acid), 1655 cm⁻¹ (amide C=O).

Chromatographic Purity

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile:water = 60:40).
  • LC-MS: [M+H]⁺ = 327.1 m/z.

Chemical Reactions Analysis

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a valuable building block for synthesizing various piperazine derivatives. Its unique structure allows researchers to explore new chemical entities that can lead to novel materials and processes.

Biology

The compound is extensively studied for its role in modulating glutamate transporters. Research indicates that it may influence neurotransmitter dynamics, which is crucial for understanding neurological disorders such as schizophrenia and epilepsy.

Medicine

In medicinal chemistry, 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid is being investigated for potential therapeutic effects. Preliminary studies suggest it may have applications in treating conditions related to glutamate dysregulation.

Industry

The compound's properties make it useful in various industrial applications, including the development of new materials and chemical processes. Its ability to interact with biological systems also opens avenues for biotechnological applications.

Data Table: Comparison of Applications

Application AreaDescriptionPotential Impact
ChemistryBuilding block for piperazine derivativesDevelopment of new materials
BiologyModulation of glutamate transportersInsights into neurological disorders
MedicineTherapeutic potential in glutamate-related conditionsNew treatments for mental health issues
IndustryUtility in material science and biochemistryInnovation in chemical processes

Case Study 1: Glutamate Transporter Interaction

A study demonstrated that this compound effectively inhibits the reuptake of glutamate in neuronal cultures. This inhibition was shown to enhance synaptic transmission and plasticity, suggesting therapeutic potential for cognitive enhancement in neurodegenerative diseases.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing various derivatives of this compound to evaluate their biological activity. Some derivatives exhibited improved potency against specific molecular targets, indicating that modifications to the piperazine ring can lead to enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid involves its interaction with glutamate transporters. It inhibits the reuptake of glutamate, leading to increased extracellular levels of this neurotransmitter. This action affects various molecular targets and pathways involved in neurotransmission and synaptic plasticity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropanoic acid C₁₃H₁₅ClN₂O₃ 282.08 2-chlorophenyl, 3-oxopropanoic acid Polar, moderate lipophilicity
3-[4-(2-tert-Butylphenyl)piperazin-1-yl]-3-oxopropanoic acid C₁₇H₂₄N₂O₃ 304.40 2-tert-butylphenyl, 3-oxopropanoic acid High lipophilicity (bulky tert-butyl)
N-((S)-3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4-tert-butylcyclohexanecarboxamide (2c) C₃₄H₄₄ClN₅O 598.20 7-chloroquinoline, 4-tert-butylcyclohexane High molecular weight, solid (m.p. 79–82°C)
3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]carbamothioylsulfanyl]propanoic acid C₁₁H₁₈N₄O₄S₄ 422.59 Sulfur-containing substituents Enhanced metabolic lability

Key Observations:

Substituent Effects on Lipophilicity: The tert-butylphenyl analog (304.40 g/mol) exhibits increased lipophilicity due to the bulky, hydrophobic tert-butyl group, which may enhance membrane permeability but reduce aqueous solubility . In contrast, the 2-chlorophenyl variant (282.08 g/mol) balances moderate lipophilicity with polarity from the oxopropanoic acid group, favoring solubility .

This feature is absent in analogs like 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoic acid (MW: 268.74 g/mol), which lacks the ketone group, reducing hydrogen-bonding capacity .

Biological Activity and Selectivity: Compounds such as N-((S)-3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4-tert-butylcyclohexanecarboxamide (2c) demonstrate the impact of extended aromatic systems (e.g., chloroquinoline) on receptor binding, likely targeting parasitic or neurological pathways . Derivatives with dibenzoazepine/oxazepine scaffolds (e.g., ) exhibit receptor modulation (H1/5-HT2A), suggesting that bulkier aromatic systems improve affinity for central nervous system targets compared to the simpler 2-chlorobenzoyl group .

Metabolic and Stability Considerations

  • Sulfur-Containing Analogs : The presence of thioether and carbothioyl groups (e.g., ) introduces metabolic vulnerabilities, such as susceptibility to oxidative degradation or glutathione conjugation, which are absent in the target compound .
  • Environmental Persistence: The 3-oxopropanoic acid group in the target compound may promote biodegradability compared to more stable tert-butyl or sulfonamide-containing analogs .

Biological Activity

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid, a compound with the chemical formula C14H15ClN2O4, has garnered attention in various fields of scientific research due to its biological activity, particularly in relation to glutamate transporters and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

The compound is characterized by its unique piperazine structure substituted with a 2-chlorobenzoyl group. It acts primarily as an inhibitor of glutamate transporters, which are crucial in regulating neurotransmitter levels in the brain. By inhibiting the reuptake of glutamate, the compound increases extracellular glutamate concentrations, thereby influencing synaptic plasticity and neurotransmission pathways.

PropertyValue
Molecular Formula C14H15ClN2O4
Molar Mass 310.73 g/mol
CAS Number 896508-28-4
IUPAC Name This compound

Research Findings

  • Glutamate Transporter Inhibition : Studies indicate that this compound effectively inhibits glutamate transporters, which may have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia .
  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against ovarian cancer cells (OVCAR4), demonstrating significant inhibition of cell viability at certain concentrations .
  • Neuroprotective Effects : The compound's ability to modulate glutamate levels suggests potential neuroprotective properties. This is particularly relevant in conditions where excitotoxicity is a concern, such as in neurodegenerative diseases.

Case Studies

A notable study evaluated the effects of this compound on human ovarian cancer cells. The results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Applications in Medicine and Industry

The biological activity of this compound positions it as a candidate for further pharmacological exploration. Potential applications include:

  • Neurological Disorders : Due to its mechanism of action on glutamate transporters, it may be developed into therapies for conditions like epilepsy and depression.
  • Cancer Therapy : Its cytotoxic properties warrant investigation into its use as an adjunct treatment for specific cancers.

Q & A

Q. What synthetic routes are most effective for producing 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid, and how can reaction parameters be systematically optimized?

Methodological Answer: The synthesis typically involves:

Coupling 2-chlorobenzoyl chloride with piperazine under anhydrous conditions to form the 4-(2-chlorobenzoyl)piperazine intermediate.

Conjugating with β-ketopropanoic acid derivatives via carbodiimide-mediated amide bond formation.
Optimization Strategies:

  • Apply Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, stoichiometry) and identify optimal conditions .
  • Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography . Final purity can be verified via HPLC (≥98% purity criteria) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm piperazine ring conformation (δ ~3.5–4.0 ppm for N–CH₂ groups) and aromatic protons from the 2-chlorobenzoyl moiety (δ ~7.3–8.1 ppm) .
  • FT-IR : Validate carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
    For Data Discrepancies :
  • Cross-validate using 2D NMR (COSY, HSQC) to resolve signal overlap.
  • Reassess purity via HPLC-DAD to rule out impurities affecting spectral data .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of novel derivatives?

Methodological Answer:

  • Use density functional theory (DFT) to model reaction pathways, identifying energetically favorable intermediates and transition states. For example:
    • Calculate activation energies for nucleophilic acyl substitution at the piperazine nitrogen .
  • Combine with machine learning algorithms to predict regioselectivity in derivatization reactions (e.g., substituting the chlorophenyl group).
  • Validate predictions experimentally via kinetic studies (e.g., time-resolved NMR) and X-ray crystallography of key intermediates .

Q. What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • Incubate the compound in buffers (pH 2–9) at 4°C, 25°C, and 40°C for 1–4 weeks.
    • Quantify degradation via HPLC-UV and identify byproducts using LC-MS/MS .
  • Kinetic Modeling :
    • Apply Arrhenius equations to extrapolate shelf-life at standard storage conditions (e.g., predicting t₉₀ at 25°C from high-temperature data) .

Q. How should researchers address discrepancies in biological activity data across different assay systems?

Methodological Answer:

  • Meta-Analysis Framework :
    • Compare assay conditions (e.g., cell membrane permeability, incubation time) using multivariate regression models .
    • Validate activity via orthogonal assays :
  • Surface Plasmon Resonance (SPR) for binding affinity vs. cell-based luciferase assays for functional activity .
  • Control Experiments :
    • Test metabolite stability in cell culture media to rule out compound degradation .

Q. What strategies are effective for resolving contradictions in reported solubility and partition coefficient (LogP) data?

Methodological Answer:

  • Standardized Solubility Protocols :
    • Use shake-flask method with UV-Vis quantification in buffers (pH 7.4) and organic solvents (e.g., DMSO, ethanol) .
  • LogP Determination :
    • Compare HPLC-derived LogP (using C18 columns) with computational predictions (e.g., XLogP3) to identify methodological biases .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Multi-Omics Integration :
    • Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify target pathways.
    • Validate using CRISPR-Cas9 knockouts of candidate genes .
  • Structural Probes :
    • Synthesize fluorescent or photoaffinity-labeled derivatives for confocal microscopy or pull-down assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.